Cas no 34395-01-2 (1,6-Anhydro-4-O-b-D-galactopyranosyl-b-D-glucopyranose)

1,6-Anhydro-4-O-β-D-galactopyranosyl-β-D-glucopyranose is a disaccharide derivative formed by the glycosidic linkage between galactose and glucose. This compound is of interest in carbohydrate chemistry due to its structural rigidity conferred by the 1,6-anhydro bridge, which enhances stability and reduces susceptibility to hydrolysis. Its β-configuration and specific glycosidic bonding make it a valuable intermediate for synthesizing complex oligosaccharides or glycoconjugates. The presence of galactopyranosyl and glucopyranose moieties also allows for selective functionalization, facilitating its use in biochemical and pharmaceutical research. Its well-defined structure is advantageous for studying enzyme-substrate interactions and glycosylation mechanisms.
1,6-Anhydro-4-O-b-D-galactopyranosyl-b-D-glucopyranose structure
34395-01-2 structure
Product Name:1,6-Anhydro-4-O-b-D-galactopyranosyl-b-D-glucopyranose
CAS No:34395-01-2
MF:C12H20O10
MW:324.281205177307
CID:305961
PubChem ID:3082398
Update Time:2025-05-28

1,6-Anhydro-4-O-b-D-galactopyranosyl-b-D-glucopyranose Chemical and Physical Properties

Names and Identifiers

    • b-D-Glucopyranose,1,6-anhydro-4-O-b-D-galactopyranosyl-
    • (2S,3R,4S,5R,6R)-2-[[(1S,2S,3R,4R,5S)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
    • beta-D-Glucopyranose, 1,6-anhydro-4-O-beta-D-galactopyranosyl-
    • 1,6-Anhydrolactose
    • 34395-01-2
    • 1,6-Anhydro-4-O-b-D-galactopyranosyl-b-D-glucopyranose
    • Inchi: 1S/C12H20O10/c13-1-3-5(14)6(15)8(17)12(20-3)22-10-4-2-19-11(21-4)9(18)7(10)16/h3-18H,1-2H2/t3-,4+,5+,6+,7-,8-,9-,10-,11+,12+/m1/s1
    • InChI Key: LTYZUJSCZCPGHH-BNQXPIRTSA-N
    • SMILES: O1[C@H]2[C@@H]([C@H]([C@@H]([C@@H]1CO2)O[C@H]1[C@@H]([C@H]([C@H]([C@@H](CO)O1)O)O)O)O)O

Computed Properties

  • Exact Mass: 324.10564683g/mol
  • Monoisotopic Mass: 324.10564683g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 394
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 10
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -3.7
  • Topological Polar Surface Area: 158Ų

1,6-Anhydro-4-O-b-D-galactopyranosyl-b-D-glucopyranose Pricemore >>

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